molecular formula C11H16ClN B14892206 (2S)-2-(3-Methylphenyl)pyrrolidine hydrochloride

(2S)-2-(3-Methylphenyl)pyrrolidine hydrochloride

Cat. No.: B14892206
M. Wt: 197.70 g/mol
InChI Key: YILABYHAMTZWQO-MERQFXBCSA-N
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Description

(2S)-2-(3-methylphenyl)pyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 3-methylbenzaldehyde with (S)-proline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-methylphenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-(3-methylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-2-(3-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-phenylpyrrolidine hydrochloride
  • (2S)-2-(4-methylphenyl)pyrrolidine hydrochloride
  • (2S)-2-(2-methylphenyl)pyrrolidine hydrochloride

Uniqueness

(2S)-2-(3-methylphenyl)pyrrolidine hydrochloride is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(2S)-2-(3-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-4-2-5-10(8-9)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H/t11-;/m0./s1

InChI Key

YILABYHAMTZWQO-MERQFXBCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CCCN2.Cl

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2.Cl

Origin of Product

United States

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